Methyl 2-[(4-aminobenzyl)amino]-5-nitrobenzenecarboxylate
Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving MABAN were not found, reactions of similar compounds have been studied. For example, quinoline synthesis often involves reactions with alkyl Grignard reagents . Additionally, various N-heterocyclic N-oxides can undergo deoxygenation reactions .Scientific Research Applications
Synthesis and Dye Applications
- The compound has been utilized in the synthesis of derivatives like N-methyl-N-(4'-aminobenzyl)-4-toluelenesulfonamide, which is involved in dye production. This derivative shows good exhaustion and fastness in dyeing processes, with its dyeing properties being insensitive to pH changes (Gao Kun-yu, 2009).
Chemical Synthesis
- It has been involved in the synthesis of 3-methyl and 4-methyl derivatives of 3-amino-3,4-dihydro-1-hydroxycarbostyril. These derivatives are synthesized through various chemical reactions, highlighting the compound's role in the development of heterocyclic chemistry (A. L. Davis et al., 1980).
Pharmaceutical Research
- It has been used in the synthesis and evaluation of phthalimide derivatives for their anticonvulsant and neurotoxic properties. This indicates its potential application in developing new pharmaceutical compounds (J. Vamecq et al., 2000).
Biochemical Studies
- The compound has been used in the synthesis of chiral uracil derivatives, which are important in various biochemical applications (A. Gondela & K. Walczak, 2005).
Organic Chemistry and Catalysis
- Its derivatives, such as 4-hydroxybenzyl-substituted amino acid derivatives, have been isolated and studied for their chemical properties. Such studies contribute to the broader understanding of organic chemistry and catalysis (Qing-lan Guo et al., 2015).
Chemical Reactions and Catalysis
- It has been employed in iron sulfide catalyzed redox/condensation cascade reactions. This showcases its use in facilitating complex chemical reactions (T. Nguyen et al., 2013).
Material Science
- Methyl 2-[(4-aminobenzyl)amino]-5-nitrobenzenecarboxylate has applications in material science, demonstrated by studies on hydrogen-bonded chains and rings in its methyl esters (J. Portilla et al., 2007).
Properties
IUPAC Name |
methyl 2-[(4-aminophenyl)methylamino]-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-22-15(19)13-8-12(18(20)21)6-7-14(13)17-9-10-2-4-11(16)5-3-10/h2-8,17H,9,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIJNTDBSAMYHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.